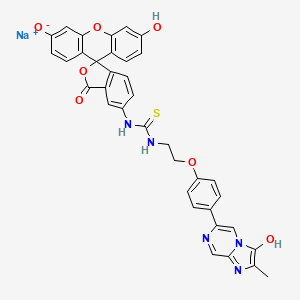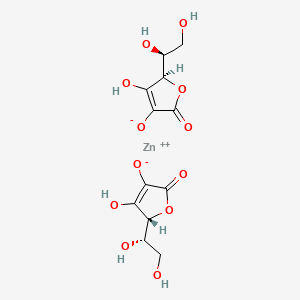
POLY(3,4-ETHYLENEDIOXYTHIOPHENE) NANOPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(3,4-ethylenedioxythiophene) (PEDOT) is a conducting polymer known for its satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties . It is the most promising derivative of polythiophene in terms of physical and chemical stability, conductivity, biocompatibility, and transparency . PEDOT is usually paired with a polymer called polystyrene sulfonate (PSS) to enhance its molecular weight .
Synthesis Analysis
The synthesis method of PEDOT is crucial as it brings different properties which determine its applications . The synthesis methods of PEDOT include chemical polymerization, electrochemical polymerization, and transition metal-mediated coupling polymerization . PEDOT is the most popularly used conductive polymer due to its high conductivity, good physical and chemical stability, excellent optical transparency, and the capabilities of easy doping and solution processing .Molecular Structure Analysis
The chemical structure and molecular weight of PEDOT have been described using Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy, UV-vis-NIR spectroscopy, and density functional theory calculations . The carrier concentration, carrier mobility, and surface morphology of the composites are characterized by UV-vis-NIR spectroscopy, electron spin resonance, Raman spectra, Hall effect measurements, and atomic force microscopy .Chemical Reactions Analysis
PEDOT has been investigated and used to make various composites for several applications such as biosensors, drug delivery, batteries, supercapacitors, and more . Conductivity of materials and nanocomposites is a key feature that needs to be developed for many applications .Physical And Chemical Properties Analysis
PEDOT is known for its excellent performance, including satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties . It is the most promising derivative of polythiophene in terms of physical and chemical stability, conductivity, biocompatibility, and transparency .Applications De Recherche Scientifique
Antistatic Coatings
PEDOT is used in antistatic coatings due to its excellent conductivity . These coatings are used in various industries to prevent the build-up of static electricity, which can cause damage to sensitive electronic components or cause safety hazards in environments where flammable gases or dust are present.
Cathodes in Capacitors
PEDOT is used as a material for cathodes in capacitors . Its high conductivity and stability make it an excellent choice for this application. Capacitors are essential components in electronic devices, and the use of PEDOT can improve their performance and longevity.
Through-hole Plating
In the electronics industry, PEDOT is used for through-hole plating . This process involves coating the walls of drilled holes with a conductive material to create electrical connections between different layers of a circuit board. PEDOT’s excellent conductivity and stability make it well-suited for this application.
Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
PEDOT is used in the manufacture of OLEDs and OFETs . These devices are used in a variety of applications, including display technology and electronic devices. PEDOT’s properties make it an excellent choice for these applications.
Photovoltaics
PEDOT is used in photovoltaic applications . Its excellent conductivity and stability, along with its ability to absorb light, make it a great choice for use in solar cells.
Electrochromic Applications
PEDOT is used in electrochromic applications . These are devices that can change their optical properties (such as color) in response to an applied electric field. Examples include smart windows and electronic displays.
Biomedical Applications
PEDOT has been used in various biomedical applications . For example, it can be used as a conductive bridge between electronic polymers and biomolecules for a variety of bioelectronics applications .
Nonenzymatic Sensing of Glucose
PEDOT doped with graphene oxide (GO) may be coated on carbon electrodes to fabricate electrochemical sensors for nonenzymatic sensing of glucose . This has significant potential for the development of advanced glucose monitoring devices for diabetes management.
Orientations Futures
PEDOT has been widely used in various devices for energy conversion and storage, and bio-sensing . The future research directions in acquiring high-quality PEDOT are discussed and proposed . The potential use of these polymers has recently created enormous interest in other group 16 element based polyheterocycles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of POLY(3,4-ETHYLENEDIOXYTHIOPHENE) NANOPA can be achieved through oxidative polymerization of 3,4-ethylenedioxythiophene (EDOT) in the presence of a surfactant to form nanoparticles.", "Starting Materials": [ "3,4-ethylenedioxythiophene (EDOT)", "Surfactant", "Oxidizing agent", "Solvent" ], "Reaction": [ "Dissolve EDOT and surfactant in a solvent to form a homogeneous solution.", "Add an oxidizing agent to the solution to initiate the polymerization reaction.", "Stir the reaction mixture at a specific temperature and time to allow for polymerization to occur.", "Isolate the resulting nanoparticles through filtration or centrifugation.", "Wash the nanoparticles with a suitable solvent to remove any impurities.", "Dry the nanoparticles under vacuum to obtain the final product." ] } | |
Numéro CAS |
126213-51-2 |
Nom du produit |
POLY(3,4-ETHYLENEDIOXYTHIOPHENE) NANOPA |
Formule moléculaire |
(C6H4O2S)n |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-2-naphthalenesulfonic acid disodium](/img/structure/B1178021.png)
